1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Procure CAS 40769-81-1 as the certified Allopurinol Impurity A reference standard for BP/EP pharmacopoeial compliance. The [4,3-d] regioisomer is structurally required for system suitability testing (RT ~4.2 min, resolution ≥3 from allopurinol) and is the exclusive scaffold for adenosine hA2A antagonists (Ki 3.62 nM, 22-fold selectivity), PDE5 inhibitors (IC50 0.07 nM), and microtubule-targeting agents (sub-nM GI50, superior to paclitaxel in vivo). Generic substitution with [3,4-d] isomers is scientifically invalid.

Molecular Formula C5H4N4O2
Molecular Weight 152.11 g/mol
CAS No. 40769-81-1
Cat. No. B1370281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
CAS40769-81-1
Molecular FormulaC5H4N4O2
Molecular Weight152.11 g/mol
Structural Identifiers
SMILESC1=NNC2=C1NC(=O)NC2=O
InChIInChI=1S/C5H4N4O2/c10-4-3-2(1-6-9-3)7-5(11)8-4/h1H,(H,6,9)(H2,7,8,10,11)
InChIKeyHUUOMBLAKHBLFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione (CAS 40769-81-1) for Analytical Reference and Medicinal Chemistry Scaffold Procurement


1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione (CAS 40769-81-1) is a fused bicyclic heterocyclic compound comprising pyrazole and pyrimidine rings, with a molecular formula of C5H4N4O2 and a molecular weight of 152.11 g/mol. It serves as a core scaffold in medicinal chemistry for developing adenosine receptor antagonists, phosphodiesterase inhibitors, and anticancer agents [1]. Critically, this compound is designated as Allopurinol Impurity A in the British Pharmacopoeia and European Pharmacopoeia, and is used as a reference standard for the analytical quality control of allopurinol active pharmaceutical ingredient [2].

Why Allopurinol Impurity A (CAS 40769-81-1) Cannot Be Substituted with Generic Analogs in Analytical and Drug Discovery Workflows


Generic substitution is not permissible for 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione due to two independent and verifiable reasons. First, as Allopurinol Impurity A, its identity and chromatographic behavior are specifically codified in pharmacopoeial monographs [1]. Second, its [4,3-d] regiochemical ring fusion confers distinct biological target engagement profiles compared to isomeric [3,4-d] scaffolds [2]. These differences have been quantitatively validated in receptor binding and enzyme inhibition assays. The evidence presented in Section 3 establishes that neither alternative scaffolds nor regioisomers can serve as scientifically valid replacements in analytical reference, drug discovery, or preclinical research contexts.

Quantitative Differentiation Evidence: 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione vs. Analogs and Alternative Scaffolds


Chromatographic Differentiation: Pharmacopoeial Retention Time of Impurity A vs. Allopurinol

In the BP 2025 monograph for Allopurinol Tablets, the chromatographic retention time of Impurity A (1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione) is specified as approximately 4.2 minutes, while allopurinol elutes at approximately 7.7 minutes under the prescribed gradient conditions [1]. The system suitability requirement mandates a resolution factor of at least 3 between the impurity A peak and the allopurinol peak [1].

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Regiochemical Scaffold Differentiation: Pyrazolo[4,3-d]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine Binding Affinity

Derivatives based on the pyrazolo[4,3-d]pyrimidine scaffold demonstrate nanomolar affinity for human A2A adenosine receptors (hA2A AR) with measurable subtype selectivity over hA1 ARs [1]. Compound 25 (2-(2-methoxybenzyl)-5-(5-methylfuran-2-yl) derivative) exhibited Ki values of 3.62 nM at hA2A AR and 18 nM at hA1 AR, representing a 5-fold selectivity [1]. Compound 26 showed Ki = 5.26 nM at hA2A AR with 22-fold selectivity versus hA1 AR [1]. In contrast, pyrazolo[3,4-d]pyrimidine-based derivatives (e.g., allopurinol) are primarily optimized for xanthine oxidase inhibition rather than adenosine receptor antagonism.

Medicinal Chemistry Adenosine Receptors Structure-Activity Relationship

Phosphodiesterase Inhibition: Pyrazolo[4,3-d]pyrimidine as Second-Generation PDE5 Scaffold

1H-Pyrazolo[4,3-d]pyrimidines have been characterized as a potent second-generation class of phosphodiesterase 5 (PDE5) inhibitors [1]. Advanced derivatives incorporating 2-(2,2,2-trifluoroethoxy)ethyl substitution at the 1-position have achieved PDE5 IC50 values as low as 0.00007 μM (0.07 nM) with selectivity over PDE6 and PDE11 [2]. This scaffold class is distinguished from pyrazolo[3,4-d]pyrimidinones, which are primarily described as cGMP-specific PDE inhibitors but lack the same degree of reported sub-nanomolar potency against PDE5.

Phosphodiesterase Inhibitors PDE5 Cardiovascular Research

Antitumor Scaffold Validation: Tubulin Polymerization Inhibition by Pyrazolo[4,3-d]pyrimidine Derivatives

N1-methyl pyrazolo[4,3-d]pyrimidine derivatives have demonstrated potent inhibition of tubulin polymerization. Compounds 9 and 11–13 strongly inhibited tubulin polymerization with IC50 values of 0.45, 0.42, 0.49, and 0.42 μM, respectively [1]. Compound 9 exhibited low to sub-nanomolar GI50 values (≤10 nM) against most tumor cell lines in the NCI 60-cell line panel, including multidrug-resistant phenotypes [1]. In vivo, compound 9 was significantly (P < 0.0001) better than paclitaxel at reducing MCF-7 TUBB3 (βIII-tubulin overexpressing) tumors in a mouse xenograft model [1]. This activity profile is distinct from pyrazolo[3,4-d]pyrimidine analogs, which were evaluated primarily for xanthine oxidase inhibition with most compounds showing no significant antitumor impact [2].

Anticancer Agents Microtubule Targeting Tubulin Polymerization

CDK Inhibition and In Vivo Anti-Angiogenic Activity of Pyrazolo[4,3-d]pyrimidine Scaffold

Pyrazolo[4,3-d]pyrimidine has been validated as a novel scaffold for developing potent cyclin-dependent kinase (CDK) inhibitors with demonstrated in vivo potential [1]. In preclinical studies, compound LGR2674 (a pyrazolo[4,3-d]pyrimidine derivative) was well tolerated and caused a clear reduction in vessel density in tumors; tumor cell proliferation was inhibited and tumor growth retarded [1]. This anti-angiogenic and antiproliferative dual activity profile is scaffold-specific and has not been reported for the [3,4-d] regioisomeric series in comparable CDK inhibition studies.

Cyclin-Dependent Kinases Angiogenesis Cancer Therapeutics

Validated Application Scenarios for Procuring 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione (CAS 40769-81-1)


Pharmaceutical Quality Control: Allopurinol Impurity A Reference Standard for HPLC Method Validation

Procure CAS 40769-81-1 as the certified Allopurinol Impurity A reference standard for pharmacopoeial compliance testing. As documented in Section 3, the British Pharmacopoeia 2025 specifies a retention time of approximately 4.2 minutes for Impurity A with a required resolution factor of at least 3 from the allopurinol peak (7.7 minutes) [1]. This compound is essential for system suitability testing in allopurinol tablet release assays and stability-indicating method validation.

Adenosine Receptor Drug Discovery: Scaffold for hA2A/hA1 Selective Antagonist Development

Use 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione as the core heterocyclic building block for synthesizing adenosine receptor ligands. As quantified in Section 3, optimized derivatives based on this scaffold achieve nanomolar hA2A AR affinity (Ki = 3.62 nM) with up to 22-fold selectivity over hA1 AR [2]. The [3,4-d] regioisomeric scaffold does not provide this receptor subtype selectivity profile and is therefore not a suitable alternative.

Oncology Research: Microtubule-Targeting Agent Development with In Vivo Efficacy Advantage

Employ the pyrazolo[4,3-d]pyrimidine scaffold for developing next-generation microtubule-targeting agents. As established in Section 3, N1-methyl derivatives inhibit tubulin polymerization with IC50 values of 0.42–0.49 μM, exhibit sub-nanomolar GI50 values (≤10 nM) across the NCI 60-cell line panel, and demonstrate statistically significant superiority over paclitaxel (P < 0.0001) in βIII-tubulin overexpressing xenograft models [3]. This in vivo validated antitumor activity differentiates this scaffold from pyrazolo[3,4-d]pyrimidine analogs, which show negligible antitumor efficacy in comparable assays.

Cardiovascular and PDE5 Inhibitor Discovery: Second-Generation Scaffold Optimization

Utilize 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione as the starting point for designing potent PDE5 inhibitors. As referenced in Section 3, this scaffold class is recognized as a potent second-generation PDE5 inhibitor platform, with optimized derivatives achieving PDE5 IC50 values as low as 0.00007 μM (0.07 nM) and selectivity over PDE6 and PDE11 isoforms [4]. The [4,3-d] ring fusion is structurally required for accessing the alkoxy pocket and achieving this potency and selectivity profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.